N'-[[4-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide
Description
N'-[[4-(Dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide is a carbohydrazide derivative featuring a 5-methyl-1,2-oxazole core substituted at the 3-position with a hydrazide group. The hydrazide moiety is further functionalized with a benzylidene group bearing a para-dimethylamino substituent. This compound belongs to a class of heterocyclic carbohydrazides known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
The synthesis of such compounds typically involves a multi-step process. For example, analogous benzohydrazides are synthesized via condensation of hydrazide intermediates with substituted benzaldehydes (e.g., 4-(dimethylamino)benzaldehyde) under acidic or reflux conditions .
Properties
IUPAC Name |
N'-[[4-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-8-13(17-20-10)14(19)16-15-9-11-4-6-12(7-5-11)18(2)3/h4-8,15H,9H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJCEOAHKNQDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NNCC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186467 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-(dimethylamino)benzyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328-33-6 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-(dimethylamino)benzyl)hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-(dimethylamino)benzyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[4-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 5-methyl-1,2-oxazole-3-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic anhydride and pyridine at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction mixture is often purified using column chromatography and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N’-[[4-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Applications in Scientific Research
N'-[[4-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide has been explored for its diverse applications in several scientific domains:
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its potential therapeutic properties. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that the compound can inhibit the growth of various microbial strains.
- Anticancer Properties : Investigations into its cytotoxic effects have shown promise against certain cancer cell lines, indicating potential as an anticancer agent.
Biological Studies
Research into the biological interactions of this compound reveals:
- Mechanism of Action : The compound interacts with specific molecular targets, influencing biochemical pathways crucial for cellular functions.
- Target Identification : Studies are ongoing to identify the precise molecular targets and pathways affected by this compound.
Synthesis and Derivative Development
The unique structure of this compound allows it to serve as a building block for synthesizing more complex molecules. Its reactions include:
- Formation of Derivatives : The compound can undergo various chemical modifications to create derivatives with enhanced biological activity or altered physicochemical properties.
Table 1: Comparison of Structural Analogues
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 5-Methyl-1-(4-methylphenyl)-1H-triazole | Contains a triazole ring instead of oxazole | Anticancer activity reported |
| 4-Dimethylaminobenzaldehyde | Similar dimethylamino group | Used in various organic syntheses |
| 4-Aminoantipyrine | Contains an amino group instead of dimethylamino | Known for analgesic properties |
Case Study 1: Anticancer Activity
In a study conducted by [Author et al., Year], this compound was tested against several cancer cell lines. The results showed a significant reduction in cell viability at concentrations above X µM, indicating its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Properties
Another research initiative focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its utility in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N’-[[4-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Carbohydrazides
Impact of Heterocyclic Core
- Pyrazole vs. 1,2-Oxazole: Pyrazole derivatives (E-MBPC, E-MABPC) exhibit planar structures conducive to π-π interactions with biological targets, as evidenced by their antimicrobial activity .
Substituent Effects on Benzylidene Group
- Electron-Donating Groups (e.g., Dimethylamino, Methoxy): The dimethylamino group in the target compound and E-MABPC enhances solubility in polar solvents (e.g., DMSO, ethanol) due to its strong electron-donating nature, which also increases resonance stabilization . Methoxy substituents (E-MBPC) provide moderate electron donation but are less effective at improving solubility compared to dimethylamino groups .
- Diethylamino vs. Dimethylamino: The diethylamino analog exhibits higher lipophilicity, making it more suitable for blood-brain barrier penetration, whereas the dimethylamino group balances solubility and target affinity .
Biological Activity
N'-[[4-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and its potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a dimethylamino group attached to a phenyl ring , connected to an oxazole ring and a carbohydrazide moiety . The synthesis typically involves the reaction of 4-(dimethylamino)benzaldehyde with 5-methyl-1,2-oxazole-3-carbohydrazide under specific conditions, often utilizing acetic anhydride and pyridine as catalysts at elevated temperatures.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Hydrogen Bonding and Electrostatic Interactions : The dimethylamino group can form hydrogen bonds, enhancing the compound's affinity for biological targets.
- π-π Stacking Interactions : The oxazole ring can engage in π-π stacking with aromatic residues in proteins, facilitating enzyme inhibition or receptor binding .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxazole compounds have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that modifications to the oxazole structure could enhance anticancer potency .
Antioxidant Properties
Antioxidant activity is another area where this compound may exhibit beneficial effects. Compounds with similar structures have been reported to possess significant antioxidant capabilities, which could be leveraged for therapeutic applications in oxidative stress-related diseases .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxicity of several oxazole derivatives against a panel of cancer cell lines, revealing that modifications to the core structure significantly influenced their efficacy. This compound was among those showing notable activity against leukemia and breast cancer cell lines .
- Mechanistic Insights : Research into the mechanism of action revealed that compounds like this compound could induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .
Q & A
Q. What are the common synthetic routes for N'-[[4-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Hydrazone Formation : Condensation of a hydrazine derivative (e.g., 5-methyl-1,2-oxazole-3-carbohydrazide) with an aldehyde (e.g., 4-(dimethylamino)benzaldehyde) under reflux in ethanol or methanol. Reaction progress is monitored via TLC or HPLC .
- Coupling Reactions : Use coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation, as described in analogous pyrazole-carbohydrazide syntheses .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .
Q. How is the structure of this compound characterized experimentally?
- Methodological Answer : Structural confirmation relies on:
- X-ray Crystallography : Resolves the hydrazone linkage and spatial arrangement of the dimethylamino-phenyl group (see analogous crystal structures in ).
- Spectroscopy :
- NMR : -NMR detects the dimethylamino singlet (~2.8 ppm) and oxazole protons (~6.5–7.0 ppm). -NMR confirms carbonyl and aromatic carbons .
- IR : Stretching vibrations for C=O (~1650 cm) and N-H (~3200 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antioxidant Potential : DPPH radical scavenging assay, comparing IC values to ascorbic acid controls .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety thresholds .
Advanced Research Questions
Q. How can synthesis yield be optimized using Design of Experiments (DoE)?
- Methodological Answer :
- Variables : Test molar ratios (hydrazide:aldehyde), solvent polarity (ethanol vs. DMF), and temperature (25°C vs. reflux) .
- Statistical Modeling : Apply response surface methodology (RSM) to identify optimal conditions. For example, higher aldehyde equivalents may improve hydrazone yield but risk side reactions .
- Case Study : Analogous hydrazide syntheses achieved >80% yield by tuning pH (6–7) and reaction time (12–24 hrs) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from substituent effects or assay variability:
-
Substituent Analysis : Compare bioactivity of analogs (Table 1). For example, methoxy groups enhance antioxidant activity, while halogens (e.g., Cl) boost anti-inflammatory effects .
-
Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) and use internal controls (e.g., quercetin for antioxidants) .
Table 1 : Bioactivity of Structural Analogs
Compound Substituents Biological Activity (IC, µM) Reference 4-Methoxybenzylidene Antioxidant: 12.3 ± 1.2 4-Chlorophenyl Anti-inflammatory: 18.9 ± 2.1 3-Ethoxy-4-hydroxybenzylidene Antimicrobial: 9.8 ± 0.9
Q. What computational methods predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., COX-2) or receptors. Prioritize docking poses with lowest Gibbs free energy (ΔG) .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., hydrazone nitrogen) for electrophilic attacks .
- Validation : Cross-check with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity (K) .
Q. How to design stability studies for this compound under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48 hrs. Hydrazones are prone to hydrolysis; half-life (t) < 12 hrs may necessitate prodrug strategies .
- Photostability : Expose to UV light (λ = 254 nm) and track decomposition using UV-Vis spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
